molecular formula C14H17ClN4 B13113912 N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine CAS No. 335444-26-3

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine

Cat. No.: B13113912
CAS No.: 335444-26-3
M. Wt: 276.76 g/mol
InChI Key: BIKNSNTVHHXHIS-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a chlorine atom and two amino groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine typically involves the reaction of 4-tert-butylphenylamine with 6-chloropyrimidine-2,4-diamine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction reactions. The reactions are typically carried out in solvents like ethanol, toluene, or dichloromethane, and may require elevated temperatures or specific pH conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

Properties

CAS No.

335444-26-3

Molecular Formula

C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

2-N-(4-tert-butylphenyl)-6-chloropyrimidine-2,4-diamine

InChI

InChI=1S/C14H17ClN4/c1-14(2,3)9-4-6-10(7-5-9)17-13-18-11(15)8-12(16)19-13/h4-8H,1-3H3,(H3,16,17,18,19)

InChI Key

BIKNSNTVHHXHIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)N

Origin of Product

United States

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